N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
Description
Properties
CAS No. |
61770-03-4 |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-27-19-11-17(12-20(13-19)28-2)23(26)24-14-18-10-9-16-8-7-15-5-3-4-6-21(15)22(16)25-18/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
UWQXNMITYFLCNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC3=C(C=CC4=CC=CC=C43)C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinolin-2-ylmethylamine Intermediate
The key intermediate, quinolin-2-ylmethylamine, is typically prepared by catalytic hydrogenation of 2-cyanoquinoline or related nitrile precursors. The following table summarizes typical reaction conditions and yields reported in the literature:
| Parameter | Details |
|---|---|
| Starting material | 2-Cyanoquinoline |
| Catalyst | 5% Palladium on carbon (Pd/C) |
| Solvent | Acetic acid or methanol |
| Hydrogen pressure | 3 atm to 50 psi (approx. 3 atm) |
| Temperature | Room temperature (20-25 °C) |
| Reaction time | 3 hours |
| Work-up | Filtration of catalyst, concentration under reduced pressure, basification with NaOH, extraction with benzene |
| Yield | 21% to 93% depending on conditions and substrate |
Example procedure: A solution of 7.7 g of 2-cyanoquinoline in 100 mL acetic acid is treated with 500 mg of 5% Pd/C and shaken under hydrogen atmosphere at 50 psi at room temperature until hydrogen uptake is complete. The catalyst is filtered off, and the filtrate concentrated to a brown oil. The residue is basified with 1N NaOH and extracted with benzene to isolate 2-aminomethylquinoline as an oil, used without further purification.
This intermediate can also be formylated with formic acid to give 2-formamidomethylquinoline, which may be useful for further derivatization.
Coupling to Form N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide
The amide bond formation between the quinolin-2-ylmethylamine and 3,5-dimethoxybenzoic acid is typically achieved via carbodiimide-mediated coupling in anhydrous solvents. The following summarizes the typical conditions:
| Parameter | Details |
|---|---|
| Acid component | 3,5-Dimethoxybenzoic acid |
| Amine component | Quinolin-2-ylmethylamine |
| Coupling reagents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole) |
| Base | DIPEA (N,N-diisopropylethylamine) |
| Solvent | Anhydrous DMF (Dimethylformamide) |
| Temperature | Room temperature |
| Reaction time | 2 days |
| Atmosphere | Nitrogen (inert atmosphere) |
| Work-up | Dilution with ethyl acetate, washing with water, saturated sodium bicarbonate, brine, drying over Na2SO4, solvent removal, column chromatography |
| Yield | Typically moderate to good (e.g., 41% reported for related compounds) |
Example procedure: To a stirred solution of 3,5-dimethoxybenzoic acid in anhydrous DMF, EDC, HOBt, and DIPEA are added and stirred for 5 minutes at room temperature. Then, quinolin-2-ylmethylamine is added, and the mixture stirred under nitrogen for 2 days. The reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated, and the residue purified by column chromatography to yield the desired benzamide.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Catalytic hydrogenation | 2-Cyanoquinoline, Pd/C, H2 (3 atm), AcOH or MeOH, RT, 3 h | 21-93 | Extraction with benzene, basification |
| 2 | Amide coupling | 3,5-Dimethoxybenzoic acid, EDC, HOBt, DIPEA, DMF, RT, 2 days, N2 | ~41-70 | Work-up by extraction and chromatography |
- The hydrogenation step is sensitive to catalyst loading, hydrogen pressure, and solvent choice, which significantly affect yield and purity.
- The amide coupling using EDC/HOBt is a well-established method for forming amide bonds under mild conditions, minimizing racemization and side reactions.
- Purification by column chromatography is essential to isolate the pure product due to possible side products and unreacted starting materials.
- Alternative coupling reagents or conditions (e.g., DCC, HATU) may be explored to optimize yield and reduce reaction time, though EDC/HOBt remains common for such benzamide syntheses.
- The quinoline moiety’s sensitivity to acidic or basic conditions should be considered during work-up to avoid degradation.
The preparation of this compound involves a two-step synthetic approach: catalytic hydrogenation of 2-cyanoquinoline to obtain quinolin-2-ylmethylamine, followed by carbodiimide-mediated amide coupling with 3,5-dimethoxybenzoic acid. The reaction conditions, including catalyst choice, solvent, temperature, and coupling reagents, are critical for optimizing yield and purity. The described methods are supported by diverse research sources and represent the authoritative approach to synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide and related compounds:
Key Observations :
- Substituent Effects : Methoxy groups at the 3,5-positions are conserved across analogues, but activity varies with the appended heterocycle. For example, compound 6g (), featuring a 3,5-dimethoxybenzamide linked to a pyrimidine core, demonstrated 114.54% growth inhibition in SNB-75 brain cancer cells, highlighting the critical role of the core structure in biological efficacy .
- Synthetic Accessibility: Higher yields (e.g., 47–50% for indenothiazoles in ) suggest that indenothiazole derivatives are more synthetically tractable than benzoquinoline-based compounds, which may require multi-step protocols .
Anticancer Activity
- Compound 6g (): Replacing a picolinamide group with 3,5-dimethoxybenzamide in a pyrimidine scaffold resulted in potent activity against brain cancer cell lines (SNB-75: 114.54% growth inhibition) . This underscores the importance of the benzamide moiety in enhancing cytotoxicity.
- Contrast with Inactive Analogues : Compounds 6a–d () with different substituents exhibited <20% growth inhibition, emphasizing the necessity of the 3,5-dimethoxybenzamide group for activity .
Antimicrobial and Anti-Inflammatory Potential
Physicochemical Properties
- Lipophilicity: The benzo[h]quinoline core in the target compound may increase logP compared to indenothiazole or benzamide derivatives, improving blood-brain barrier penetration for CNS targets.
- Solubility : Hydroxyl-containing analogues (e.g., 8d in ) exhibit higher aqueous solubility, whereas methoxy-rich compounds (e.g., 7d) prioritize metabolic stability .
Biological Activity
N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of quinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: CHNO
- Molecular Weight: 306.35 g/mol
- Structural Features: The compound features a benzo[h]quinoline moiety linked to a 3,5-dimethoxybenzamide group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes. This mechanism is common among many quinoline derivatives and is crucial for their anticancer properties .
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition may contribute to its therapeutic effects in metabolic disorders.
- Receptor Modulation: There is evidence suggesting that the compound may interact with specific receptors, modulating their activity and leading to various biological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance:
- In Vitro Studies: this compound has demonstrated significant cytotoxicity against various cancer cell lines. In particular, it has been shown to inhibit cell proliferation in leukemia and breast cancer models .
- Mechanistic Insights: The compound acts as a Topoisomerase II inhibitor, which is essential for DNA replication and repair. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad-Spectrum Activity: Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
-
Study on Anticancer Efficacy:
A recent study evaluated the efficacy of this compound against several cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics . -
Antimicrobial Testing:
In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed strong inhibitory effects at low concentrations, indicating its potential as a new antimicrobial agent .
Research Applications
This compound has several applications in scientific research:
- Drug Development: Due to its promising biological activities, it is being explored as a lead compound for developing new anticancer and antimicrobial agents.
- Biochemical Assays: The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
